2-Bromo-3',5'-dimethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

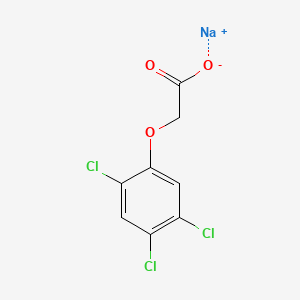

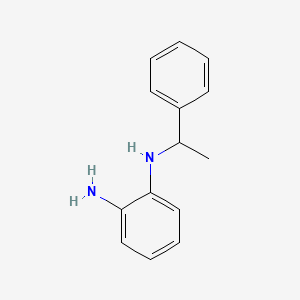

“2-Bromo-3’,5’-dimethylbenzophenone” is a chemical compound with the IUPAC name (2-bromophenyl) (3,5-dimethylphenyl)methanone . It has a molecular weight of 289.17 .

Molecular Structure Analysis

The linear formula of “2-Bromo-3’,5’-dimethylbenzophenone” is C15H13BrO . The Inchi Code is 1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 .Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3’,5’-dimethylbenzophenone: is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a building block in the synthesis of various organic compounds through reactions such as the Suzuki coupling . This compound’s bromine atom acts as a good leaving group, facilitating the coupling with organoboron reagents to form biaryl structures, which are core components in many pharmaceuticals and organic materials.

Photoinitiators for Polymerization

Due to its ability to absorb light, 2-Bromo-3’,5’-dimethylbenzophenone can act as a photoinitiator in polymerization processes . When exposed to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This application is particularly valuable in the manufacturing of coatings, adhesives, and printing inks.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3’,5’-dimethylbenzophenone is utilized for the synthesis of potential therapeutic agents . Its structural motif is found in a variety of bioactive molecules, and modifications to its benzophenone core can lead to compounds with significant pharmacological activities, such as anti-inflammatory, anticancer, and antibacterial properties.

Material Science

This compound is also relevant in material science, where it is used to synthesize advanced materials with specific optical or electronic properties . For instance, it can be incorporated into the structure of organic semiconductors, which are used in the production of OLEDs (organic light-emitting diodes) and solar cells.

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-3’,5’-dimethylbenzophenone can be employed as standards or reagents in various analytical techniques . These compounds can help in the quantification and qualification of chemical substances in complex mixtures, playing a crucial role in quality control and research.

Chemical Education

Lastly, 2-Bromo-3’,5’-dimethylbenzophenone is used in chemical education as a reagent to demonstrate various chemical reactions and synthesis techniques . Its reactions can be used to teach students about bromination, substitution reactions, and the principles of green chemistry.

Propriétés

IUPAC Name |

(2-bromophenyl)-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDCPFDFWJHLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)